Superior Antibacterial Activity Against Multidrug-Resistant S. pneumoniae
When incorporated as a C7 substituent, the 2-thia-5-azabicyclo[2.2.1]heptane scaffold confers superior antibacterial activity to a fluoroquinolone core, particularly against multi-drug resistant (MDR) Streptococcus pneumoniae. The resulting compound, 7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, was directly compared to clinically used comparators ciprofloxacin and vancomycin [1].
| Evidence Dimension | Antibacterial Activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | 7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl) fluoroquinolone |
| Comparator Or Baseline | Ciprofloxacin and Vancomycin |
| Quantified Difference | Superior activity against quinolone-susceptible and multidrug-resistant strains, especially S. pneumoniae clinical isolates. |
| Conditions | In vitro antibacterial assay using standard broth microdilution technique against a panel of bacterial strains. |
Why This Matters
This demonstrates the scaffold's utility in creating novel agents with enhanced potency against clinically challenging MDR pathogens, a key driver for antibiotic R&D.
- [1] Huang, X., et al. (2009). The synthesis and biological evaluation of a novel series of C7 non-basic substituted fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4130-4133. View Source
